molecular formula C12H9ClN4S2 B7787552 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol

Cat. No.: B7787552
M. Wt: 308.8 g/mol
InChI Key: BHEODMWSZHOYFQ-UHFFFAOYSA-N
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Description

The compound with the identifier “5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its solubility and stability . The reaction conditions typically involve the use of solvents and controlled temperatures to facilitate the inclusion process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, making it suitable for various applications. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the produced compound .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:

    CID 123456: Known for its similar reactivity and applications in chemical research.

    CID 789012: Shares similar biological effects and potential medicinal properties.

Uniqueness

Its ability to form stable inclusion complexes with cyclodextrins, for example, enhances its solubility and stability, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S2/c1-17-10(15-16-12(17)18)9-6-19-11(14-9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEODMWSZHOYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1S)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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